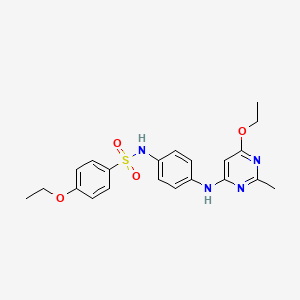![molecular formula C19H19FN6O B2562244 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380060-49-9](/img/structure/B2562244.png)
6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with a piperazine moiety, and is characterized by the presence of fluorine and phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step proceduresCommon reagents used in these reactions include various halogenated pyrimidines, piperazine derivatives, and fluorinating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify biological activity.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The fluorine and phenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Known for their antibacterial activity.
4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl derivatives: Studied for their potential therapeutic applications.
Uniqueness
6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-3,4-dihydropyrimidin-4-one stands out due to its unique combination of a pyrimidine ring with a piperazine moiety, along with the presence of fluorine and phenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
6-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-13-23-15(11-16(24)27)25-7-9-26(10-8-25)19-17(20)18(21-12-22-19)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOYBLUFQFDZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
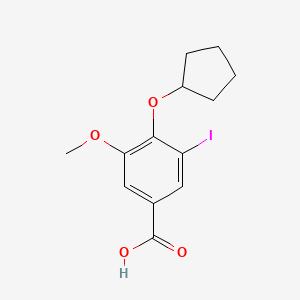
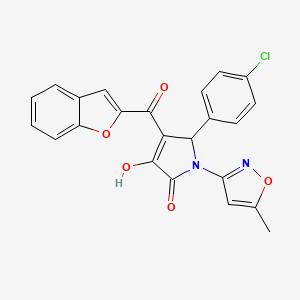
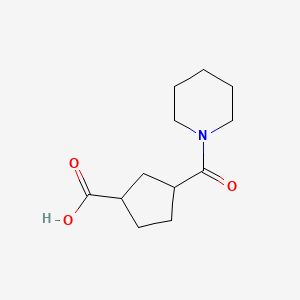
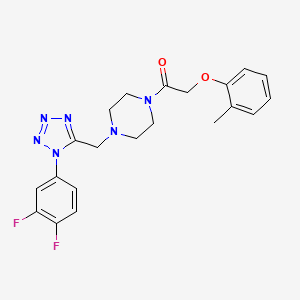
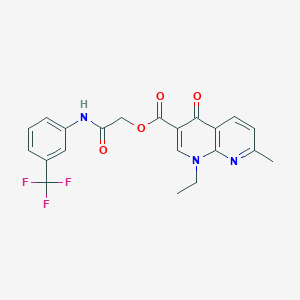
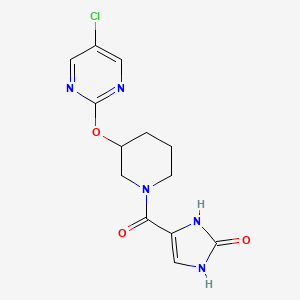
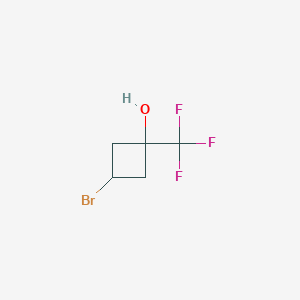
![1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2562171.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2562174.png)
![Benzo[d]thiazol-2-ylmethyl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2562176.png)
![[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride](/img/structure/B2562178.png)
![2,4-dichloro-N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide](/img/structure/B2562182.png)
![4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2562183.png)
